molecular formula C8H7N3O2 B1529495 Methyl imidazo[1,5-B]pyridazine-5-carboxylate CAS No. 1403767-17-8

Methyl imidazo[1,5-B]pyridazine-5-carboxylate

Cat. No. B1529495
CAS RN: 1403767-17-8
M. Wt: 177.16 g/mol
InChI Key: VHUCTUZTZDDDMK-UHFFFAOYSA-N
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Description

Methyl imidazo[1,5-B]pyridazine-5-carboxylate (MIPC) is an important intermediate in the synthesis of a variety of heterocyclic compounds. It is an important intermediate in the synthesis of imidazo[1,5-B]pyridazines, which are a class of heterocyclic compounds that have been widely studied due to their potential applications in a variety of fields, including pharmaceuticals, agrochemicals, and materials science. MIPC is a versatile and cost-effective starting material for the synthesis of a wide range of heterocyclic compounds.

Scientific Research Applications

Synthesis Techniques and Properties

  • Synthesis of Imidazo[1,2-a]pyridines : Research by Mohan et al. (2013) discussed aqueous syntheses of methyl imidazo[1,2-a]pyridines without any deliberate addition of catalyst. This method also applies to other similar compounds like imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline, showcasing versatility in synthesis methods.

  • Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives : The study by Zeng et al. (2010) synthesized a series of imidazo[1,2-b]pyridazine derivatives and evaluated their binding to amyloid plaques in vitro. This research indicates potential applications in imaging Aβ plaques, crucial for Alzheimer's disease research.

Biological and Medicinal Applications

  • Imidazo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrazines in Inotropic Activity : A study by Spitzer et al. (1988) showed the importance of nitrogen position in these compounds, affecting their potency. This research is significant in understanding the medicinal properties of these compounds for congestive heart failure treatment.

  • Antitumor Activity of Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines : Temple et al. (1987) synthesized analogs of these compounds and evaluated their antitumor activity. They found that the compounds were less active than some others but still relevant in the context of cancer research.

Chemical Properties and Reactions

  • Intermolecular C–C Coupling Reaction of Iridium Complexes : Research by Kutlescha et al. (2010) discussed the synthesis of novel imidazo[1,5-b]pyridazine-substituted compounds and their application in stabilizing iridium complexes. This study contributes to the understanding of chemical properties and potential applications in catalysis.

properties

IUPAC Name

methyl imidazo[1,5-b]pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-3-2-4-10-11(6)5-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUCTUZTZDDDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=NN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl imidazo[1,5-B]pyridazine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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